molecular formula C18H22ClNO7S B12633672 C18H22ClNO7S

C18H22ClNO7S

Cat. No.: B12633672
M. Wt: 431.9 g/mol
InChI Key: PWOAIANEJPNFEU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{2-[(2-chloro-5-methanesulfonylphenyl)carbonyloxy]acetyl}piperidine-4-carboxylate involves multiple steps, including the formation of intermediate compoundsThe final step involves the esterification of the carboxylate group with ethyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{2-[(2-chloro-5-methanesulfonylphenyl)carbonyloxy]acetyl}piperidine-4-carboxylate: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 1-{2-[(2-chloro-5-methanesulfonylphenyl)carbonyloxy]acetyl}piperidine-4-carboxylate: has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-{2-[(2-chloro-5-methanesulfonylphenyl)carbonyloxy]acetyl}piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ethyl 1-{2-[(2-chloro-5-methanesulfonylphenyl)carbonyloxy]acetyl}piperidine-4-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .

Properties

Molecular Formula

C18H22ClNO7S

Molecular Weight

431.9 g/mol

IUPAC Name

methyl 2-[8-[[(1,1-dioxothiolan-3-yl)amino]methyl]-7-hydroxy-4-methyl-2-oxochromen-3-yl]acetate;hydrochloride

InChI

InChI=1S/C18H21NO7S.ClH/c1-10-12-3-4-15(20)14(8-19-11-5-6-27(23,24)9-11)17(12)26-18(22)13(10)7-16(21)25-2;/h3-4,11,19-20H,5-9H2,1-2H3;1H

InChI Key

PWOAIANEJPNFEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CNC3CCS(=O)(=O)C3)O)CC(=O)OC.Cl

Origin of Product

United States

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